molecular formula C23H23N5O2S B2574137 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705892-63-2

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

カタログ番号: B2574137
CAS番号: 1705892-63-2
分子量: 433.53
InChIキー: FRVPXQDWGBODIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound features a pyrazole core substituted with a methyl group at position 1 and a phenyl group at position 2. The pyrazole is linked via a methanone bridge to a piperidine ring, which is further substituted at position 3 with a methylene group bearing a 1,2,4-oxadiazole moiety. The oxadiazole is substituted at position 3 with a thiophene ring.

特性

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-27-20(13-19(25-27)17-7-3-2-4-8-17)23(29)28-10-5-6-16(14-28)12-21-24-22(26-30-21)18-9-11-31-15-18/h2-4,7-9,11,13,15-16H,5-6,10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVPXQDWGBODIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring fused with a piperidine moiety and an oxadiazole derivative. The structural formula can be represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This structure suggests potential interactions with various biological targets due to the diverse functional groups present.

Anticancer Activity

Research indicates that derivatives containing the oxadiazole unit exhibit significant anticancer activities. For instance, compounds similar to our target have shown effectiveness against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A study demonstrated that certain oxadiazole derivatives had IC50 values ranging from 10 to 50 µM against different cancer cell lines .

Antimicrobial Properties

Compounds featuring both pyrazole and oxadiazole rings have been reported to possess antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound's structural components suggest potential inhibitory effects on specific enzymes. For instance, oxadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are implicated in cancer progression and other diseases . The interaction with these enzymes could lead to therapeutic benefits in conditions like cancer and neurodegenerative diseases.

Case Studies

  • Synthesis and Evaluation : A recent study synthesized several pyrazole and oxadiazole derivatives, including our target compound. The evaluation revealed significant cytotoxic activity against various cancer cell lines, particularly those resistant to conventional therapies .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the piperidine moiety significantly affect biological activity. For example, replacing certain substituents on the piperidine ring enhanced anticancer potency by increasing lipophilicity and improving cellular uptake .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsIC50 Range (µM)Mechanism of Action
AnticancerHeLa, Caco-210 - 50Induction of apoptosis, inhibition of proliferation
AntimicrobialVarious bacterial strains15 - 60Disruption of cell wall synthesis
Enzyme InhibitionCarbonic Anhydrase, HDACVariesCompetitive inhibition at active sites

科学的研究の応用

Biological Activities

Research indicates that compounds similar to (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exhibit various pharmacological activities:

Antitumor Activity

Studies have shown that pyrazole derivatives can inhibit tubulin polymerization, leading to antitumor effects. For instance, modifications in the phenyl moiety can enhance the selectivity and potency against cancer cell lines .

Antiviral Properties

Compounds featuring oxadiazole rings are recognized for their antiviral properties. The incorporation of thiophene and oxadiazole may enhance the interaction with viral proteins or inhibit viral replication processes .

CNS Activity

The piperidine component suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .

Case Study 1: Antitumor Screening

In a recent study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with similar structural features to (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Antiviral Activity Assessment

Another study focused on the antiviral activity of oxadiazole derivatives against influenza viruses. The results demonstrated that specific substitutions on the oxadiazole ring significantly enhanced antiviral efficacy, suggesting that similar modifications on our compound could yield promising results in antiviral drug development .

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Pharmacological Notes
Target Compound: (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone Pyrazole + Piperidine 1-methyl-3-phenyl-pyrazole; oxadiazole-thiophene-piperidine ~495 (estimated) N/A Potential CNS activity
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole Tetrazole-thioether, cyano, amino 355.1 173.1 Antimicrobial activity
1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one Triazolothiazole Methyl, acetyl 235.3 N/A Unspecified bioactivity
Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl Pyrazole + Pyridine 2-methylphenyl, dihydropyrazole ~293 (estimated) N/A Structural analog for SAR
[1-(3-methylphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone Benzimidazole + Piperidine 3-methylphenyl, piperidine ~335 (estimated) N/A Kinase inhibition potential

Key Findings

Structural Complexity and Bioactivity :

  • The target compound’s pyrazole-piperidine-oxadiazole-thiophene architecture distinguishes it from simpler pyrazole derivatives (e.g., ). The oxadiazole-thiophene group may enhance receptor binding affinity compared to tetrazole or triazole substituents .
  • The piperidine ring likely improves blood-brain barrier penetration relative to pyridine or benzimidazole analogs (cf. ), suggesting CNS-targeted applications.

Computational models predict moderate lipophilicity (logP ~3.2), aligning with CNS drug candidates.

Pharmacological Potential: Antimicrobial activity is observed in tetrazole-containing pyrazoles (e.g., MIC = 8 µg/mL against S. aureus ), but the target compound’s thiophene-oxadiazole moiety may shift activity toward neurological targets (e.g., sigma-1 receptor modulation). Compared to benzimidazole-piperidine analogs (e.g., ), the oxadiazole-thiophene group may reduce off-target kinase interactions.

Structure-Activity Relationship (SAR) Insights

  • Pyrazole Core : Substitution at position 1 (methyl) and 3 (phenyl) is critical for metabolic stability, as seen in related pyrazole derivatives .
  • Oxadiazole-Thiophene Moiety : Enhances π-π stacking and hydrogen bonding with target proteins compared to triazolothiazole or tetrazole groups .
  • Piperidine Bridge : Facilitates conformational flexibility, improving binding to globular receptors versus rigid analogs like pyridine-linked compounds .

Q & A

Q. What are the recommended synthetic routes for preparing the target compound, and what intermediates are critical?

The synthesis typically involves multi-step reactions starting with pyrazole and oxadiazole precursors. Key steps include:

  • Pyrazole Core Formation : Condensation of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with hydrazine derivatives, followed by functionalization of the oxadiazole ring .
  • Piperidine Substitution : Coupling the oxadiazole-thiophene moiety to the piperidine ring via nucleophilic substitution or reductive amination .
  • Critical Intermediates : Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate and 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-methanol are pivotal for structural assembly .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions and aromaticity patterns, with attention to coupling constants for stereochemical assignments .
  • X-Ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., pyrazole vs. thiophene planes) and hydrogen-bonding networks, as demonstrated for similar pyrazole derivatives (e.g., 16.83° angle between pyrazole and methoxyphenyl rings) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns of intermediates .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme Inhibition : Use fluorometric assays (e.g., 14-α-demethylase inhibition for antifungal activity) with IC50_{50} calculations .
  • Receptor Binding : Radioligand displacement assays (e.g., cannabinoid receptor CB1/CB2) to assess affinity, referencing protocols from SR141716 analogs .
  • Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cell lines to establish baseline toxicity thresholds .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved during structural validation?

  • Multi-Technique Cross-Validation : Combine NOESY (for spatial proximity) and DFT-based computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) to reconcile discrepancies in proton coupling .
  • Crystallographic Refinement : Adjust H-atom positions via difference Fourier synthesis, as applied to hydroxyphenyl-pyrazole derivatives .

Q. What strategies optimize yield in the final coupling step between the pyrazole and oxadiazole-piperidine moieties?

  • Catalysis Screening : Test Pd(OAc)2_2/Xantphos for Buchwald-Hartwig amination or CuI/1,10-phenanthroline for Ullmann-type coupling .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with toluene/EtOH mixtures; acetic acid additives may enhance cyclization .
  • Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediates and avoid over-oxidation .

Q. How do steric and electronic factors influence the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding poses with AutoDock Vina using protein targets (e.g., PDB: 3LD6 for 14-α-demethylase). The thiophene-oxadiazole group may occupy hydrophobic pockets, while the pyrazole ring engages in π-π stacking .
  • SAR Studies : Synthesize analogs with substituent variations (e.g., nitro → amino groups) to correlate electronic effects (Hammett σ values) with activity .

Q. What experimental designs address batch-to-batch variability in pharmacological assays?

  • Randomized Block Design : Assign replicates to account for plate effects (e.g., four replicates with five plants each, split by trellis systems and rootstocks) .
  • Normalization Controls : Include reference compounds (e.g., fluconazole for antifungal studies) and internal standards (e.g., deuterated DMSO for NMR) .

Data Contradiction Analysis

Q. How to interpret discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. The piperidine group may enhance bioavailability but reduce CNS penetration due to P-gp efflux .
  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., sulfoxidation of the thiophene ring) that could alter activity .

Q. Why do computational docking results sometimes conflict with crystallographic binding data?

  • Flexibility Considerations : Employ molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein conformational changes. Rigid docking may overlook allosteric effects .
  • Protonation States : Adjust ligand charges (e.g., pyrazole N-H vs. deprotonated forms) based on pKa predictions (MarvinSketch) to refine docking accuracy .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., anhydrous conditions for Grignard reactions) and characterize all intermediates .
  • Data Transparency : Share raw spectral files (e.g., Bruker .topspin) and crystallographic CIFs in supplementary materials .

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